molecular formula C13H15ClO B075427 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one CAS No. 1577-03-3

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B075427
CAS No.: 1577-03-3
M. Wt: 222.71 g/mol
InChI Key: LXJZYHPGRKBVGF-RMKNXTFCSA-N
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Description

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a chalcone-like scaffold, characterized by an enone bridge linking a 4-chlorophenyl ring to a tert-butyl ketone moiety. This specific substitution pattern, particularly the sterically hindered 4,4-dimethyl group, confers unique electronic and steric properties, making it a valuable precursor for developing novel small-molecule inhibitors and probes. Its primary research application lies in its role as a key intermediate in the synthesis of more complex heterocyclic compounds, such as pyrazolines and isoxazoles, which are core structures in many pharmacologically active agents. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in the development of therapeutics targeting inflammatory pathways and various kinase enzymes. The electrophilic α,β-unsaturated ketone system is amenable to nucleophilic attack, facilitating Michael addition reactions and cyclocondensations, thereby enabling the construction of diverse chemical libraries for high-throughput screening (HTS) in drug discovery programs. This reagent is provided for research purposes only to support the advancement of chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15ClO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZYHPGRKBVGF-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101335348
Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Molecular Weight

222.71 g/mol
Source PubChem
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CAS No.

1577-03-3, 41564-62-9
Record name 4-Chlorobenzalpinacolone
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Record name 1-Penten-3-one, 1-(4-chlorophenyl)-4,4-dimethyl-
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Record name (1E)-1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
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Record name 4-CHLOROBENZALPINACOLONE
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Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The reaction mechanism follows classical aldol condensation pathways:

  • Enolate Formation : A base abstracts the α-hydrogen from 3,3-dimethylbutan-2-one, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral intermediate.

  • Proton Transfer and Dehydration : The intermediate undergoes protonation followed by elimination of water, yielding the conjugated enone system.

Steric hindrance from the 4,4-dimethyl groups on the ketone restricts rotational freedom, favoring the trans-configuration in the final product. The electron-withdrawing chloro substituent on the aromatic ring enhances the electrophilicity of the aldehyde, accelerating the reaction.

Industrial-Scale Process Optimization

While batch processes remain common in laboratory settings, industrial production demands continuous flow systems to enhance efficiency and reduce costs. The patent US5639917A details critical parameters for scaling the aldol condensation:

Key Process Variables

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature80–120°CHigher temperatures accelerate dehydration but risk side reactions
Catalyst Concentration1–5 mol% (base)Excess base promotes over-dehydration and resinification
Solvent SystemPolar aprotic (e.g., DMF, DMSO)Enhances enolate stability and reaction homogeneity
Reaction Time4–8 hoursProlonged durations increase yield but reduce throughput

Catalytic Innovations

Recent advancements employ heterogeneous catalysts to simplify product isolation:

  • Zeolite-supported NaOH : Provides controlled basicity while minimizing side reactions (yield: 92–95%).

  • Ionic Liquid Media : Enables catalyst recycling and reduces waste generation.

By-product Analysis and Purity Control

Despite optimization, the process generates characteristic impurities requiring rigorous monitoring:

Common By-products

  • Unreacted Starting Materials : Residual 4-chlorobenzaldehyde (<0.5% in optimized runs).

  • Di-condensation Products : Bis-enones formed via over-aldolization (controlled via stoichiometric ratios).

  • Oxidation By-products : Chlorobenzaldehyde derivatives from aerial oxidation (mitigated by inert atmospheres).

Advanced analytical techniques ensure product purity:

  • HPLC-MS : Detects trace impurities at ppm levels.

  • NMR Spectroscopy : Confirms regioselectivity and absence of geometric isomers.

Comparative Evaluation of Alternative Methods

While aldol condensation dominates industrial production, alternative routes have been explored:

Claisen-Schmidt Condensation

Utilizes acidic conditions for enone formation but suffers from:

  • Lower yields (70–75%) due to competing polymerization.

  • Corrosive reaction media complicating equipment design.

Cross-Metathesis Approaches

Olefin metathesis using Grubbs catalysts offers stereochemical control but remains economically unviable due to:

  • High catalyst costs ($120–150/g for second-generation catalysts).

  • Limited substrate compatibility with chlorinated aromatics.

Industrial Scalability and Economic Considerations

Large-scale production facilities (e.g., 10,000-ton annual capacity) employ multi-stage continuous reactors to maximize efficiency:

Capital and Operational Costs

ComponentCost Estimate (USD)Contribution to Total Cost
Reactor System$2.5–3.2 million38–42%
Catalyst Recycling Unit$1.1–1.4 million18–22%
Purification Columns$0.9–1.3 million14–17%

Environmental Impact Mitigation

  • Solvent Recovery : >98% recovery rates via fractional distillation.

  • Waste Stream Treatment : Neutralization of basic effluents reduces pH to 6–8 before discharge.

Applications in Agrochemical Synthesis

The enone’s utility extends beyond its role as a fungicide precursor:

  • Chiral Auxiliary Synthesis : Enantioselective reductions yield intermediates for herbicide production.

  • Photostabilizers : Conjugated system absorbs UV radiation, protecting crop protection formulations from degradation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcone derivatives, including 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, have been extensively studied for their anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it effectively targets specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its ability to disrupt microbial cell membranes has been a focal point in developing new antibiotics. In vitro studies have shown promising results against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic drug development.

Anti-inflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

Material Science

Photovoltaic Applications
In material science, chalcones are being explored for their use in organic photovoltaic devices. The unique electronic properties of this compound allow it to act as an effective electron donor in organic solar cells. Studies have shown that incorporating this compound into photovoltaic systems can enhance light absorption and energy conversion efficiency.

Polymer Chemistry
The compound is also utilized in polymer chemistry as a building block for synthesizing new polymers with desirable properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored mechanical and thermal characteristics.

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be transformed into various functionalized compounds through reactions such as Michael addition and aldol condensation. This versatility makes it valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Mechanism

A study published in Cancer Letters investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis via the mitochondrial pathway. This research provides insight into the potential mechanisms by which this compound exerts its anticancer effects.

Case Study 2: Antimicrobial Efficacy

In a study featured in the Journal of Antimicrobial Chemotherapy, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Case Study 3: Photovoltaic Performance

Research published in Advanced Energy Materials explored the incorporation of chalcone derivatives into organic solar cells. The study found that devices utilizing this compound achieved power conversion efficiencies exceeding those of devices using traditional materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Enones

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one belongs to a broader class of halogenated enones used in agrochemical synthesis. Key analogues include:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference
This compound C₁₃H₁₅ClO 4-Cl, dimethyl 85–85.5 Pyrazoline intermediates
(E)-1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one C₁₃H₁₄Cl₂O 2,4-diCl, dimethyl N/A Broad-spectrum fungicide
(E)-1-(2-Bromophenyl)-4,4-dimethylpent-1-en-3-one C₁₃H₁₅BrO 2-Br, dimethyl 49–50 Pharmaceutical precursors
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) C₁₆H₁₃ClO 4-Cl, p-tolyl N/A Cytotoxic activity

Key Observations:

  • Halogen Position: The position of halogen substituents significantly impacts biological activity. For example, the dichloro derivative (2,4-diCl) exhibits broader fungicidal activity compared to the mono-chloro compound .

Pyrazoline Precursors

The compound reacts with hydrazines to form trisubstituted pyrazolines, which are explored for pharmaceutical applications. For example:

  • 4-(3-tert-Butyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (CAS: N/A) shows a melting point of 180–182°C and is studied for kinase inhibition .
  • Comparatively, pyrazolines derived from brominated enones (e.g., 2-Br substituent) exhibit altered NMR chemical shifts (e.g., δ 5.41 ppm for pyrazoline protons vs. δ 5.28 ppm in chloro derivatives), indicating electronic effects of halogens .

Biological Activity

Overview

1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, also known as an important intermediate in organic synthesis and the pesticide industry, has garnered attention for its potential biological activities. This compound features a chlorophenyl group attached to a pentenone structure, which is believed to contribute to its reactivity and biological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (E)-1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one
  • Molecular Formula : C13H15ClO
  • Molecular Weight : 222.71 g/mol

The compound's structure is characterized by a non-planar conformation, which influences its interactions with biological targets. The presence of the chlorophenyl group enhances its reactivity in substitution reactions and may contribute to its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mLWang et al. (2006)
Staphylococcus aureus16 µg/mLXia & Hu (2008)
Candida albicans64 µg/mLAnuradha et al. (2008)

These findings suggest that the compound could be developed further for use in pharmaceutical applications aimed at treating infections caused by resistant strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to act as a ligand that binds to microbial receptors or enzymes, inhibiting their function and leading to microbial growth inhibition. This interaction may also modulate metabolic pathways within the target organisms .

Study on Antifungal Activity

In a study conducted by Butcher et al. (2007), the antifungal properties of this compound were evaluated against various fungal pathogens. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition.

Table 2: Antifungal Activity Results

Fungal StrainMIC (µg/mL)Observations
Aspergillus niger32Significant growth inhibition observed
Penicillium chrysogenum16Complete inhibition at higher concentrations

These results underscore the compound's potential as a broad-spectrum antifungal agent.

Research Applications

The compound is not only significant in terms of its antimicrobial properties but also serves as a critical intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals. Its unique chemical structure allows for further derivatization that can enhance biological activity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, and what reaction conditions optimize yield?

The compound is synthesized via Claisen-Schmidt condensation between pinacolone (4,4-dimethylpentan-3-one) and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/EtOH). Key parameters include:

ParameterConditionsYieldReference
BaseNaOH in ethanol80%
Reaction TimeReflux for 6–8 hours
Stoichiometry1:1.2 (ketone:aldehyde)

Mechanistic Insight : The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to form the α,β-unsaturated ketone.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

TechniqueKey Data PointsReference
¹H NMR δ 7.44–7.41 (m, aromatic H), δ 1.2 (s, tert-butyl CH3)
MS (ESI) m/z = 393 (M++H) for pyrazoline derivatives
X-ray Diffraction SHELXL refinement for crystal structure validation

Best Practices : Use deuterated solvents (e.g., DMSO-d6) for NMR and high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. What structural features influence the compound’s reactivity in organic transformations?

The α,β-unsaturated ketone moiety enables it to act as a Michael acceptor , while the 4-chlorophenyl group enhances electrophilicity. The tert-butyl substituent sterically hinders certain reactions, directing regioselectivity in cycloadditions .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of bioactive heterocycles, and what methodological challenges arise?

The compound serves as a precursor for pyrazoline derivatives via hydrazine cyclocondensation. Example synthesis:

StepConditionsYieldReference
Hydrazine Reaction4-Hydrazinobenzenesulfonic acid, CH2Cl2/MeOH (50:2)27–55%
PurificationColumn chromatography (silica gel)

Challenges : Competing reaction pathways (e.g., over-reduction) require strict control of stoichiometry and temperature.

Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound as a Michael acceptor?

Contradictory mechanistic proposals (e.g., 1,2- vs. 1,4-addition pathways) require:

  • Kinetic Studies : Monitor reaction progress under varied temperatures.
  • Isotopic Labeling : Use deuterated substrates to track proton transfer steps.
  • Computational Modeling : Validate transition states via DFT (B3LYP/6-31G**) .

Q. What strategies are recommended for analyzing crystallographic data of derivatives, particularly when hydrogen bonding complicates refinement?

For complex crystals:

Use SHELXL for high-resolution refinement (0.8–1.0 Å data).

Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

Validate with Hirshfeld surfaces to quantify intermolecular interactions.

Q. How can researchers design experiments to study the compound’s role in supramolecular assembly?

Experimental Design :

  • Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids).
  • Use differential scanning calorimetry (DSC) to assess thermal stability of assemblies.
  • Compare experimental results with Mercury CSD database predictions .

Q. What methodological approaches address discrepancies in reported biological activity data for derivatives?

To resolve variability in bioactivity studies:

  • Standardize assays (e.g., IC50 measurements under identical pH/temperature).
  • Use dose-response curves with triplicate measurements.
  • Validate via molecular docking (AutoDock Vina) to correlate activity with binding affinity .

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